2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCEFMYUPRINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced by reacting the intermediate compound with methylthiolating agents like methyl iodide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate benzothiazole derivative with a suitable benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as topoisomerases or kinases.
Interacting with DNA: The compound may bind to DNA and interfere with its replication and transcription, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the N-(benzo[d]thiazol-2-yl)benzamide family. Key analogs and their substituent-driven properties are compared below:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and stronger electron-withdrawing nature compared to chlorine may enhance metabolic stability and binding affinity in biological targets .
- Synthetic Yields : Yields for benzothiazole derivatives range widely (55–94%), influenced by steric hindrance and reaction conditions (e.g., Suzuki coupling in vs. direct amidation in ).
Spectroscopic and Analytical Comparisons
- ¹H NMR : The target compound’s methylthio group would produce a singlet at δ ~2.5 ppm, distinct from chloro analogs (δ >7.5 ppm for aromatic protons) .
- FT-IR : A C=O stretch at ~1660–1680 cm⁻¹ (amide I band) is consistent across all analogs, while the methylthio group’s C-S stretch (~700 cm⁻¹) differentiates it from sulfonamide-containing derivatives .
- HPLC Purity : Most benzothiazole derivatives exhibit >95% purity, as validated by methods in .
Biological Activity
2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors. Recent studies have demonstrated that derivatives of benzothiazole can be synthesized using various methodologies, including the Julia-Kocienski reaction, which allows for regioselective fluorination and functionalization of the benzothiazole ring .
Antitumor Activity
Benzothiazole derivatives, including this compound, have shown significant antitumor activity. A study evaluating a series of benzothiazole compounds reported that modifications to the structure can enhance their ability to inhibit cancer cell proliferation. For instance, compounds with specific substitutions at the benzothiazole ring demonstrated potent activity against various cancer cell lines such as A431 and A549, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| 4i | HOP-92 | 0.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to antitumor properties, benzothiazole derivatives have been investigated for their anti-inflammatory effects. The compound has been shown to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting a dual role in both cancer treatment and inflammation modulation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer showed that treatment with a related benzothiazole compound led to a significant reduction in tumor size and improved overall survival rates compared to standard chemotherapy .
- Case Study 2 : In vitro studies demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are critical considerations in multi-step synthetic design for benzamide-thiazole hybrids?
- Methodology :
- Intermediate Stability : Protect reactive amines (e.g., Boc groups) during coupling steps.
- Green Chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for eco-friendly synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
